2-(2-Naphthyl)piperidine
Overview
Description
2-(2-Naphthyl)piperidine is an organic compound with the molecular formula C15H17N. It is a derivative of piperidine, where the piperidine ring is substituted with a naphthyl group at the second position. This compound is a white solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but it is poorly soluble in water .
Mechanism of Action
Target of Action
2-(2-Naphthyl)piperidine is a piperidine derivative, a class of compounds known for their wide range of pharmacological effects . Piperidine derivatives have been found to interact with various targets, including cholinesterase receptors . The benzyl-piperidine group, similar to Donepezil, is often necessary for successful inhibition of these receptors .
Mode of Action
For instance, the benzyl-piperidine group provides good binding to the catalytic site of cholinesterase receptors, interacting with specific amino acids such as Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
For example, they have shown antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Piperidine derivatives are known to have significant roles in pharmaceutical applications, suggesting that they likely have favorable adme properties .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological effects, including anti-inflammatory and anti-tumor properties . These effects suggest that this compound may have similar results of action.
Action Environment
It’s known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Naphthyl)piperidine can be synthesized through a condensation reaction between 2-naphthol and piperidine under appropriate reaction conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthyl group to a more saturated form.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
2-(2-Naphthyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
2-Naphthylamine: A derivative of naphthalene with an amino group at the second position.
Naphthylpiperidines: A class of compounds where the piperidine ring is substituted with a naphthyl group.
Uniqueness: 2-(2-Naphthyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-naphthalen-2-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKVKRHNBPMOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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